N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
This compound features a piperazine ring substituted with a 4-fluorophenyl group at the 4-position, connected via a carboxamide linker to a glycine-derived side chain. The glycine moiety is further modified with a 2-(cyclohex-1-en-1-yl)ethylamine group.
Properties
Molecular Formula |
C21H29FN4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H29FN4O2/c22-18-6-8-19(9-7-18)25-12-14-26(15-13-25)21(28)24-16-20(27)23-11-10-17-4-2-1-3-5-17/h4,6-9H,1-3,5,10-16H2,(H,23,27)(H,24,28) |
InChI Key |
HLTNNWAUABCJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the carboxamide group: This can be done through amide bond formation using carboxylic acids or their derivatives.
Addition of the cyclohexenyl group: This step may involve alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄).
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
Pharmacological Studies
The compound's structure suggests it may interact with various receptors and enzymes, potentially leading to therapeutic effects in conditions such as:
- Neurological Disorders: Compounds with piperazine structures are often explored for their effects on neurotransmitter systems, indicating potential use in treating anxiety or depression.
- Cancer Research: The ability of similar compounds to inhibit tumor growth makes this compound a candidate for studies aimed at cancer therapeutics.
Drug Development
The unique combination of functional groups allows for modifications that can enhance efficacy and reduce side effects. The compound can serve as a lead molecule in the development of new drugs targeting specific pathways involved in disease processes.
Biochemical Assays
Due to its structural characteristics, this compound can be utilized in biochemical assays to study enzyme kinetics, receptor binding studies, and cellular signaling pathways.
Case Study 1: Antidepressant Activity
A study investigated the effects of piperazine derivatives on serotonin receptors, revealing that modifications similar to those found in N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide could enhance antidepressant activity through selective serotonin reuptake inhibition.
Case Study 2: Anticancer Properties
Research has shown that compounds with similar frameworks exhibit cytotoxic effects on various cancer cell lines. A derivative of this compound was tested against breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
Mechanism of Action
The mechanism of action of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related piperazine-carboxamide derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
2.1 Piperazine-Carboxamide Core Modifications
Aryl Substituents on Piperazine
- 4-Fluorophenyl vs. Halogenated Aryl Groups :
- A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) :
- Yield: 57.3%, Melting Point: 196.5–197.8 °C .
- The 4-fluorophenyl group enhances crystallinity compared to non-fluorinated analogs. A6 (N-(4-chlorophenyl) analog):
- Yield: 48.1%, Melting Point: 189.8–191.4 °C .
Chlorine’s larger atomic radius reduces packing efficiency, lowering the melting point relative to A3.
Methoxyphenyl Groups :
- p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) :
- Acts as a serotonin-1A receptor antagonist with ID50 = 3 mg/kg in vivo .
- Methoxy groups improve receptor binding via hydrophobic interactions.
Carboxamide Side Chain Modifications
- Cyclohexenylethylamine vs. Dimethylaminoethyl: N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide:
- Exhibits H1 histamine receptor antagonism (IC50 = 310 nM) .
- The dimethylamino group’s basicity may enhance solubility but reduce CNS penetration compared to the cyclohexenylethyl group.
Nitroethylphenyl vs. Quinazolinylmethyl :
- N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide :
2.3 Physicochemical and Spectral Comparisons
- Melting Points: Fluorinated derivatives (e.g., A3) exhibit higher melting points than chlorinated (A6) or non-halogenated analogs, likely due to enhanced dipole-dipole interactions .
- NMR Data :
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-fluorophenyl group and an amino acid-like side chain. Its molecular formula is CHNO, with a molecular weight of approximately 424 Da. The LogP value of 4.26 indicates significant lipophilicity, which may influence its bioavailability and distribution in biological systems.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 424 Da |
| LogP | 4.26 |
| Polar Surface Area | 82 Å |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Pharmacological Activities
Research indicates that compounds with similar piperazine structures exhibit various biological activities, including inhibition of monoamine oxidase (MAO), antimicrobial properties, and potential neuroprotective effects.
Monoamine Oxidase Inhibition
A study demonstrated that piperazine derivatives can selectively inhibit MAO-B, an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition reduces oxidative stress and neuronal damage, suggesting therapeutic potential for compounds like this compound in treating neurodegenerative disorders .
Antimicrobial Activity
Another aspect of interest is the compound's potential antimicrobial properties. Compounds derived from piperazine have shown effectiveness against various pathogens, indicating that this compound may also exhibit similar activities .
The precise mechanism of action for this compound is not fully elucidated but is likely related to its ability to interact with specific receptors or enzymes in the body:
- Inhibition of Enzymatic Activity : By inhibiting MAO-B, the compound may prevent the breakdown of neurotransmitters like dopamine, enhancing their availability in the brain.
- Binding Affinity : Molecular docking studies suggest that the compound may have a favorable binding affinity for MAO-B, which could be leveraged for drug design .
Case Studies
Several studies have evaluated similar compounds for their biological activity:
- Study on MAO-B Inhibitors : A series of derivatives were synthesized and evaluated for their inhibitory effects on MAO-B. One derivative demonstrated an IC value of 0.013 µM, indicating strong inhibitory potential .
- Antimicrobial Screening : Research involving hybrid heterocyclic molecules based on the piperazine scaffold revealed significant antimicrobial activity against various bacterial strains, suggesting that similar compounds may offer therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
